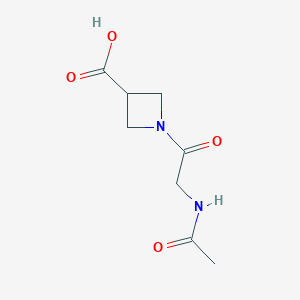

Ácido 1-(acetilglicil)azetidina-3-carboxílico

Descripción general

Descripción

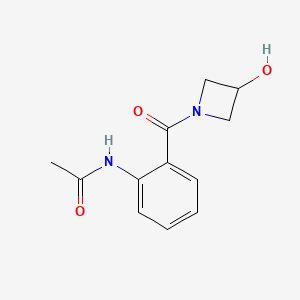

1-(Acetylglycyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of azetidine, a four-membered saturated cyclic amine . Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .

Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the use of Copper (II) chloride and other reagents . Another method involves visible-light-mediated intermolecular [2+2] photocycloadditions . The synthesis of azetidines has seen remarkable advances over the past few decades .Molecular Structure Analysis

The molecular structure of 1-(Acetylglycyl)azetidine-3-carboxylic acid consists of an azetidine ring attached to an acetylglycyl group . The azetidine ring is a four-membered saturated cyclic amine .Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to their ring strain. This reactivity can be harnessed under appropriate reaction conditions . The chemistry and reactivity of azetidines have seen significant advances recently .Aplicaciones Científicas De Investigación

Síntesis orgánica y química medicinal

Las azetidinas, incluyendo el “ácido 1-(acetilglicil)azetidina-3-carboxílico”, son uno de los heterociclos de cuatro miembros más importantes utilizados en la síntesis orgánica y la química medicinal . La reactividad de las azetidinas está impulsada por una considerable tensión del anillo, que se traduce en un manejo fácil y una reactividad única que puede desencadenarse en condiciones de reacción apropiadas .

Descubrimiento de fármacos

Las azetidinas sirven como motivos en el descubrimiento de fármacos . Aparecen en moléculas bioactivas y productos naturales, como la azelnidipina, el cobimetinib y la ximelagatrana . Estos fármacos sirven como bloqueador de los canales de calcio antihipertensivo, inhibidor de la proteína quinasa activada por mitógenos y anticoagulante oral, respectivamente .

Síntesis de polímeros

Las azetidinas se han aplicado en la síntesis de polímeros . El singular andamiaje de anillo de cuatro miembros de las azetidinas que contiene el átomo de nitrógeno polar incrustado representa un motivo privilegiado en este campo .

Síntesis de nuevos derivados funcionalizados

“El ácido 1-(acetilglicil)azetidina-3-carboxílico” se puede utilizar para sintetizar nuevos derivados funcionalizados del ácido aziridina-2- y azetidina-3-carboxílico . Estos derivados son de gran interés como posibles bloques de construcción foldaméricos .

Inhibición de la epimerasa de diaminopimelato (DAP)

Los diferentes isómeros del ácido 2-(4-amino-4-carboxibutil)azetidina-2-carboxílico son inhibidores irreversibles y análogos del sustrato de la epimerasa de diaminopimelato (DAP) . Esta enzima es clave para la biosíntesis de lisina en las plantas .

Investigación farmacéutica y agroquímica

La azetidina y sus derivados, incluyendo el “ácido 1-(acetilglicil)azetidina-3-carboxílico”, son compuestos valiosos en la investigación farmacéutica y agroquímica . Se pueden utilizar para desarrollar nuevos fármacos y agroquímicos .

Mecanismo De Acción

Target of Action

1-(Acetylglycyl)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.

Mode of Action

As a linker, 1-(Acetylglycyl)azetidine-3-carboxylic acid connects an antibody or protein to a cytotoxic drug in ADCs or a ligand for an E3 ubiquitin ligase in PROTACs . This allows the drug or ligand to be selectively delivered to cells expressing the target protein, enhancing the specificity and reducing the systemic toxicity of the treatment .

Biochemical Pathways

In the context of ADCs, the antibody-drug conjugate is internalized by the target cell, where the cytotoxic drug is released to exert its effect . For PROTACs, the compound brings the target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the action of 1-(Acetylglycyl)azetidine-3-carboxylic acid is the selective delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of a target protein in the case of PROTACs . This can lead to the death of the target cells or the modulation of cellular processes, depending on the specific drug or target protein involved.

Direcciones Futuras

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds provides access to unique chemical space and is correlated with improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions of 1-(Acetylglycyl)azetidine-3-carboxylic acid and similar compounds may lie in further exploration of their potential applications in drug discovery and other areas of chemistry .

Análisis Bioquímico

Biochemical Properties

1-(Acetylglycyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker, which is used in the synthesis of proteolysis-targeting chimeras (PROTACs) . These interactions are crucial for the compound’s function in targeted drug delivery and protein degradation.

Cellular Effects

1-(Acetylglycyl)azetidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a linker in ADCs and PROTACs allows it to facilitate the targeted delivery of cytotoxic agents to specific cells, leading to cell death in cancer cells . Additionally, it can modulate gene expression by promoting the degradation of target proteins through the ubiquitin-proteasome system .

Molecular Mechanism

The molecular mechanism of 1-(Acetylglycyl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity and promoting the ubiquitination and subsequent degradation of the target protein . This mechanism is essential for its role in targeted protein degradation and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Acetylglycyl)azetidine-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s ability to degrade target proteins has been maintained over extended periods .

Dosage Effects in Animal Models

The effects of 1-(Acetylglycyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and damage to healthy cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

1-(Acetylglycyl)azetidine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. As a PROTAC linker, it facilitates the ubiquitination and degradation of target proteins, which can affect metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its function in targeted protein degradation and therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(Acetylglycyl)azetidine-3-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

1-(Acetylglycyl)azetidine-3-carboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its ability to degrade target proteins and exert therapeutic effects . Identifying these subcellular localization mechanisms is essential for understanding the compound’s mode of action and optimizing its use in therapeutic applications.

Propiedades

IUPAC Name |

1-(2-acetamidoacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHZWAIMRLLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

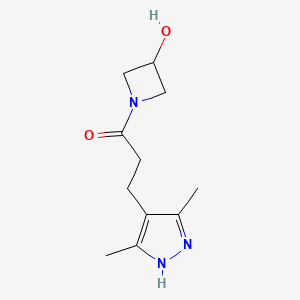

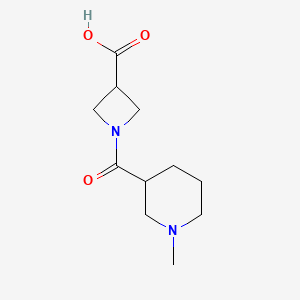

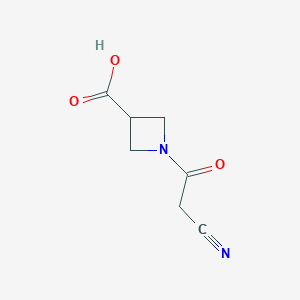

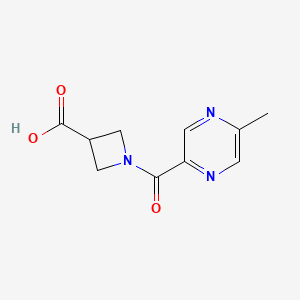

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.